molecular formula C23H21Cl2FN4O3S B3631295 7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

Cat. No.: B3631295
M. Wt: 523.4 g/mol
InChI Key: JFLMLALBADHTDI-UHFFFAOYSA-N
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Description

7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID: is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound is structurally related to other well-known fluoroquinolones like norfloxacin and ciprofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps:

    Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro group: Fluorination is carried out using reagents like hydrogen fluoride or other fluorinating agents.

    Attachment of the piperazine ring: This step involves the reaction of the quinoline derivative with piperazine under specific conditions.

    Incorporation of the 3,5-dichloroanilino group: This is done through a coupling reaction with 3,5-dichloroaniline.

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the inhibition of DNA supercoiling and replication .

Comparison with Similar Compounds

Comparison:

Uniqueness: The presence of the 3,5-dichloroanilino group and the specific piperazine substitution make 7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID unique among fluoroquinolones, potentially offering distinct antibacterial properties and efficacy .

Properties

IUPAC Name

7-[4-[(3,5-dichlorophenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3S/c1-2-28-12-17(22(32)33)21(31)16-10-18(26)20(11-19(16)28)29-3-5-30(6-4-29)23(34)27-15-8-13(24)7-14(25)9-15/h7-12H,2-6H2,1H3,(H,27,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLMLALBADHTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC(=CC(=C4)Cl)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 2
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 4
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

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